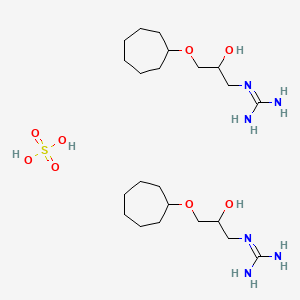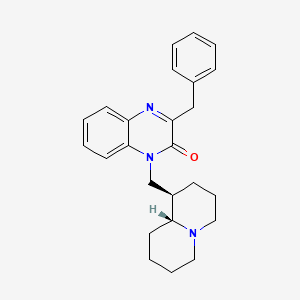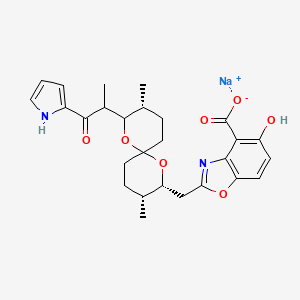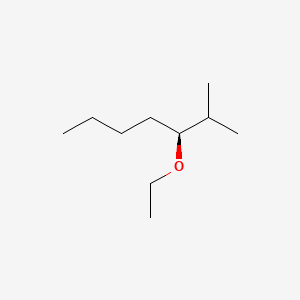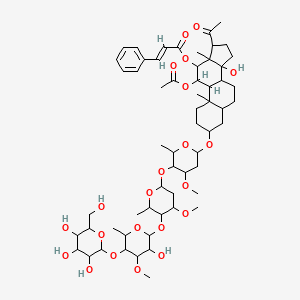
Condurango glycoside A(sub 0)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Condurango glycoside A(sub 0) is a naturally occurring compound found in the plant Gonolobus condurango, which belongs to the milkweed family (Apocynaceae). This compound has been traditionally used in various medicinal systems, including homeopathy, for its potential anticancer properties. It is known to induce DNA damage-associated senescence and apoptosis via reactive oxygen species (ROS)-dependent p53 signaling pathway in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Condurango glycoside A(sub 0) involves the extraction of the glycoside-rich fraction from the ethanolic extract of Gonolobus condurango. The total ethanol is evaporated by heating at 40°C with gentle stirring, and a yellow crude glycoside mixture is precipitated by adding ice-cold saturated sodium chloride solution .
Industrial Production Methods
Industrial production methods for Condurango glycoside A(sub 0) are not well-documented. the extraction process from the plant involves similar steps as mentioned above, with potential scaling up for larger quantities.
Chemical Reactions Analysis
Types of Reactions
Condurango glycoside A(sub 0) undergoes various chemical reactions, including:
Oxidation: It can generate reactive oxygen species (ROS) which play a crucial role in its mechanism of action.
Substitution: The compound can undergo substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions
Oxidation: ROS generation is a key reaction, often induced in biological systems.
Major Products Formed
The major products formed from these reactions include various metabolites that contribute to its biological activity, particularly in inducing apoptosis and senescence in cancer cells .
Scientific Research Applications
Condurango glycoside A(sub 0) has several scientific research applications, including:
Chemistry: It is studied for its unique chemical properties and potential for synthetic modifications.
Industry: Limited industrial applications are documented, but its extraction and potential therapeutic uses are of interest.
Mechanism of Action
Condurango glycoside A(sub 0) exerts its effects through the following mechanisms:
Comparison with Similar Compounds
Similar Compounds
Condurango glycoside B: Another glycoside found in the same plant with similar properties.
Periplocin: A compound with similar anticancer properties found in Periploca sepium.
Uniqueness
Condurango glycoside A(sub 0) is unique due to its specific mechanism of inducing apoptosis via ROS-dependent p53 signaling pathway and its traditional use in homeopathy for treating various ailments .
Properties
CAS No. |
115810-21-4 |
|---|---|
Molecular Formula |
C59H88O22 |
Molecular Weight |
1149.3 g/mol |
IUPAC Name |
[17-acetyl-11-acetyloxy-14-hydroxy-3-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C59H88O22/c1-28(61)36-21-23-59(68)37-18-17-34-24-35(20-22-57(34,6)44(37)52(75-32(5)62)54(58(36,59)7)78-41(63)19-16-33-14-12-11-13-15-33)76-42-25-38(69-8)49(29(2)72-42)79-43-26-39(70-9)50(30(3)73-43)80-56-48(67)53(71-10)51(31(4)74-56)81-55-47(66)46(65)45(64)40(27-60)77-55/h11-16,19,29-31,34-40,42-56,60,64-68H,17-18,20-27H2,1-10H3/b19-16+ |
InChI Key |
HZQLSCOFJKYUJZ-KNTRCKAVSA-N |
Isomeric SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3C(C(C5(C4(CCC5C(=O)C)O)C)OC(=O)/C=C/C6=CC=CC=C6)OC(=O)C)C)OC)OC7CC(C(C(O7)C)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC)O)OC |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3C(C(C5(C4(CCC5C(=O)C)O)C)OC(=O)C=CC6=CC=CC=C6)OC(=O)C)C)OC)OC7CC(C(C(O7)C)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


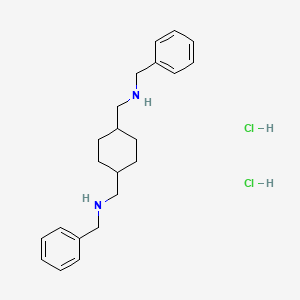
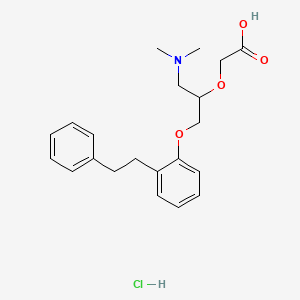

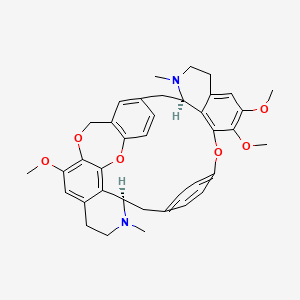
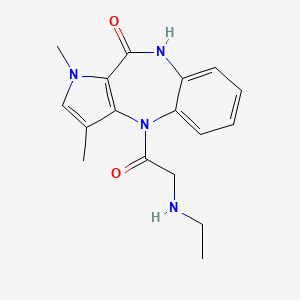
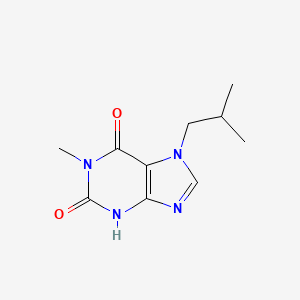
![sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12776834.png)
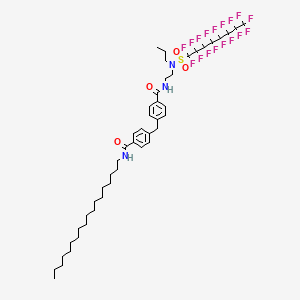
![[(3S,3aR,6S,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12776852.png)
